furan-2-yl(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
Furan-2-yl(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a heterocyclic compound featuring a dihydropyrazole core substituted with a quinoxaline moiety, a p-tolyl group, and a furan-2-yl ketone. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The quinoxaline ring contributes π-π stacking interactions, while the p-tolyl and furan groups enhance lipophilicity and electronic effects, respectively. This article focuses on comparing this compound with structurally and functionally analogous derivatives to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
furan-2-yl-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-15-4-6-16(7-5-15)19-14-21(27(26-19)23(28)22-3-2-12-29-22)17-8-9-18-20(13-17)25-11-10-24-18/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAZMBOOICOCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-yl(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, while also summarizing relevant research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For example:
These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
The furan moiety is known for its anti-inflammatory properties. Studies have shown that derivatives containing the furan structure can inhibit inflammatory responses effectively. For instance:
| Compound | Model Used | Activity Observed | Reference |
|---|---|---|---|
| 14a,b | Carrageenan-induced model | Significant anti-inflammatory activity |
This suggests that compounds with the furan structure may act through mechanisms such as inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Furan derivatives have also been studied for their antimicrobial properties. Research indicates that certain furan-containing compounds can inhibit the growth of pathogenic bacteria:
This highlights the potential use of furan derivatives in developing new antimicrobial agents.
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against different cell lines, demonstrating promising results for several compounds.
- Mechanistic Studies : Research has explored the mechanisms by which these compounds exert their biological effects, including apoptosis induction in cancer cells and modulation of inflammatory pathways.
Scientific Research Applications
It appears that "furan-2-yl(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone" is a specific chemical compound . The search results provide some information regarding its properties and potential applications.
Basic Information
Potential Applications
- Antimicrobial Research:
- Synthesis of Quinoxaline Derivatives:
-
Neuroprotection and Neurotoxicity:
- The broader family of kynurenine (KYN) metabolites, which are structurally different but relevant in metabolic pathways, have roles in neuroprotection .
- KYN metabolites can modulate NMDA receptors and have dual roles depending on concentration and cellular environment .
- For example, kynurenic acid (KYNA) acts as an antioxidant and NMDA receptor antagonist, protecting against neurological damage .
- In contrast, quinolinic acid (QUIN) acts as an NMDA receptor agonist, promoting harmful processes .
Related Compounds Research
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Activity
Compounds with pyrazoline-thiazole hybrids or modified aromatic substituents demonstrate notable antimicrobial activity. Key examples include:
- Key Insights: Replacement of quinoxaline with thiazole (e.g., 24n, 16) retains antimicrobial potency, suggesting thiazole’s electron-withdrawing properties aid in bacterial membrane penetration . The quinoxaline group in the target compound may improve DNA intercalation due to its planar aromatic system, though experimental validation is needed.
Structural Analogues with Pyrazoline Cores
Pyrazoline derivatives with varying aryl and heteroaryl substituents exhibit distinct physicochemical properties:
- Key Insights :
Pharmacological Activities
Pyrazoline derivatives with modified aryl groups show diverse biological effects:
- Key Insights: Pyridin-4-yl substitution (T1, T2) enhances anticonvulsant activity, likely via GABA receptor modulation . The target compound’s quinoxaline moiety could target topoisomerase enzymes in cancer cells, analogous to quinoxaline-based chemotherapeutics.
Q & A
Q. Optimization Strategies :
| Parameter | Optimization Example | Impact | Reference |
|---|---|---|---|
| Solvent | Ethanol vs. AcOH | AcOH accelerates cyclization but may require neutralization | |
| Catalyst | Calcium hydroxide in benzoylation | Enhances acylation efficiency | |
| Temperature | Reflux (80–100°C) | Higher temps reduce reaction time but risk decomposition |
How can the structure of this compound be rigorously characterized using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopy :
Q. Crystallography :
-
SHELX Refinement : Use SHELXL for small-molecule refinement (e.g., hydrogen bonding networks, torsion angles) .
-
Key Parameters :
Study Space Group R-factor Key Bond Length (Å) Reference Analogous Pyrazoline P-1 0.052 C=O: 1.21 Quinoline Derivative P2/c 0.139 C-N: 1.34
How can conformational dynamics of the pyrazoline ring and substituents be analyzed using crystallographic data?
Advanced Research Question
The pyrazoline ring’s puckering and substituent orientation influence bioactivity. Methods include:
- Torsion Angle Analysis : Calculate using Coot or OLEX2 (e.g., dihedral angle between quinoxaline and p-tolyl groups) .
- Hirshfeld Surfaces : Map intermolecular interactions (e.g., C-H···π interactions between furan and quinoxaline) .
- DFT Calculations : Compare experimental (X-ray) and theoretical bond lengths to assess electronic effects .
Example : In a related pyrazoline, the p-tolyl group showed a 15° deviation from coplanarity with the pyrazoline ring, reducing steric strain .
How can contradictions between spectroscopic data and computational modeling be resolved?
Advanced Research Question
Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism):
- Variable Temperature NMR : Identify rotamers or tautomers (e.g., enol-keto equilibria in pyrazolones) .
- Solvent-Dependent DFT : Simulate NMR shifts in explicit solvent models (e.g., DMSO vs. CDCl) .
- Cross-Validation : Compare IR carbonyl stretches (1700–1750 cm) with computed vibrational frequencies .
Case Study : A pyrazole-quinoxaline derivative showed a 0.1 Å discrepancy in C-N bond length between X-ray and DFT; this was attributed to crystal packing forces .
What experimental design considerations are critical for ensuring reproducibility in synthesizing this compound?
Advanced Research Question
-
Purification Protocols : Recrystallization from DMF/EtOH (1:1) removes by-products .
-
Stability Testing : Monitor degradation under light/heat via TLC or HPLC .
-
Batch Consistency :
Parameter Acceptable Range Reference Purity (HPLC) ≥98% Moisture Content ≤0.5% (KF titration)
Limitations : Prolonged reflux (>6 hours) in polar solvents may hydrolyze the furan moiety .
How can the quinoxaline and furan moieties guide the design of bioactivity studies?
Advanced Research Question
Q. Methodological Framework :
Molecular Docking : Target quinoxaline with DNA topoisomerase II (PDB: 1ZXM).
In Vitro Assays : Measure IC against cancer cell lines (e.g., MCF-7) using MTT assays .
SAR Analysis : Compare with analogs lacking p-tolyl or furan groups .
Example : A benzofuran-pyrazole hybrid showed IC = 8.2 µM against HeLa cells, attributed to furan’s electron-rich π-system .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
